molecular formula C16H16ClN3O4 B1675092 洛拉卡贝 CAS No. 76470-66-1

洛拉卡贝

货号: B1675092
CAS 编号: 76470-66-1
分子量: 349.77 g/mol
InChI 键: JAPHQRWPEGVNBT-UTUOFQBUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

洛拉比德,化学名为罗卡泊芬,是一种合成 β-内酰胺类抗生素,属于碳环西林类。其结构与头孢菌素类抗生素相似,但在二氢噻嗪环中,亚甲基取代了硫原子。这种修饰增强了其稳定性和疗效。 洛拉比德主要用于治疗细菌感染,包括呼吸道感染、皮肤感染和泌尿道感染 .

科学研究应用

洛拉比德在科学研究中具有广泛的应用:

作用机制

洛拉比德通过抑制细菌细胞壁的合成发挥其抗菌作用。它与青霉素结合蛋白结合,阻止肽聚糖链的交联,肽聚糖链是细胞壁完整性的必需成分。这导致细胞裂解和细菌死亡。 分子靶标包括参与细胞壁合成的各种酶,受影响的途径对细菌的存活至关重要 .

生化分析

Biochemical Properties

Loracarbef, like all beta-lactams and cephalosporins, inhibits penicillin-binding proteins, enzymes that create the cross-linkage of the peptidoglycan polymer . This binding leads to interference with the formation and remodeling of the cell wall structure . Loracarbef has a spectrum of activity similar to that of the second-generation cephalosporins .

Cellular Effects

Loracarbef is used to treat a large number of bacterial infections caused by gram-negative and gram-positive bacteria, including upper respiratory tract bacterial infections, chronic bronchitis, pneumonia, sinusitis, pharyntitis and tonsillitis, skin abscesses, urinary tract infections, and pyelonephritis caused by E. coli, S. pyogenes, S. aureus, S. saprophyticus, S. pneumoniae, H. influenzae, and M. catarrhalis .

Molecular Mechanism

The molecular mechanism of Loracarbef involves the inhibition of penicillin-binding proteins, which are enzymes that create the cross-linkage of the peptidoglycan polymer . This binding leads to interference with the formation and remodeling of the cell wall structure .

Temporal Effects in Laboratory Settings

Loracarbef was found to be much more stable in solution than cefaclor . For example, in pH 7.4 phosphate buffer, loracarbef was unexpectedly found to be 130–150 times more stable than cefaclor and 10–12 times more stable than cephalexin, depending on the phosphate concentration .

Subcellular Localization

As a beta-lactam antibiotic, it is expected to interact with penicillin-binding proteins located in the bacterial cell wall .

准备方法

合成路线和反应条件: 洛拉比德的合成涉及几个关键步骤:

    β-内酰胺环的形成: 通过一个合适的先驱体进行环化反应来实现。

    取代反应: 在 β-内酰胺环上的特定位置引入氨基和苯乙酰胺基。

    氯化: 在结构中加入一个氯原子以增强其抗菌活性。

工业生产方法: 洛拉比德的工业生产通常涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。该过程包括:

    间歇反应: 在大型反应器中进行,并精确控制温度、压力和 pH。

    纯化: 涉及结晶和过滤以获得纯化合物。

    质量控制: 确保最终产品符合药品标准

反应类型:

    氧化: 洛拉比德可以发生氧化反应,特别是在苯乙酰胺基团上。

    还原: 该化合物可以在特定条件下被还原,影响其抗菌活性。

    取代: 各种取代反应可以发生,特别是在氯原子上,导致不同的衍生物。

常用试剂和条件:

    氧化剂: 例如过氧化氢或高锰酸钾。

    还原剂: 包括硼氢化钠或氢化铝锂。

    取代试剂: 例如卤素或亲核试剂,在受控条件下。

主要产物:

相似化合物的比较

洛拉比德经常与其他 β-内酰胺类抗生素进行比较:

    头孢克洛: 结构相似,但比洛拉比德不稳定。

    头孢氨苄: 另一种头孢菌素,具有不同的活性范围。

    头孢呋辛: 第二代头孢菌素,具有更广的活性。

独特性:

类似化合物:

  • 头孢克洛
  • 头孢氨苄
  • 头孢呋辛
  • 头孢丙烯
  • 头孢地尼

洛拉比德独特的结构特征和稳定性使其在临床和研究环境中都成为一种有价值的抗生素。

属性

IUPAC Name

(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24)/t10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPHQRWPEGVNBT-UTUOFQBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023223
Record name Loracarbef
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Loracarbef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.25e-01 g/L
Record name Loracarbef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Loracarbef is an oral, synthetic beta-lactam antibiotic of the carbacephem class. Chemically, carbacephems differ from cephalosporin-class antibiotics in the dihydrothiazine ring where a methylene group has been substituted for a sulfur atom. Loracarbef has a spectrum of activity similar to that of the second generation cephalosporins. It is structurally identical to cefaclor except for a sulfur atom that has been replaced by a methylene group. This change gives greater chemical stability in solution and allows storage at room temperature. Loracarbef, like all b-lactams and cephalosporins, inhibits penicillin binding proteins, enzymes that create the cross-linkage of the peptidoglycan polymer. This binding leads to interference with the formation and remodeling of the cell wall structure.
Record name Loracarbef
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00447
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

76470-66-1
Record name Loracarbef
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76470-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loracarbef [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076470661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loracarbef
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00447
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loracarbef
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORACARBEF ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72I5ZT78Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Loracarbef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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